(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride
Overview
Description
(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Chlorophenylamine: A phenyl ring substituted with a chlorine atom and an amine group.
Piperidin-4-yl-amine: A piperidine ring with an amine group at the 4-position.
Uniqueness
(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride is unique due to the combination of the piperidine ring and the 2-chlorophenyl group. This structural arrangement imparts specific chemical and biological properties that are distinct from its individual components. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)piperidin-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;;/h1-4,9,13-14H,5-8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBZJMRGOIHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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